![molecular formula C23H27N3O4S2 B2495166 (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850909-05-6](/img/structure/B2495166.png)
(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzothiazole derivatives involves multi-step chemical reactions, often starting with the condensation of specific sulfonyl chlorides with amines, followed by various functionalization steps to introduce different functional groups. For example, the synthesis of bioactive molecules with benzothiazole moieties involves condensing ethyl chloroformate with substituted 2-aminobenzothiazoles in the presence of dry acetone and K2CO3, leading to compounds with potential antimicrobial and anti-inflammatory activities (Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J., 2009).
Molecular Structure Analysis
The structural elucidation of similar compounds is often achieved through various spectroscopic techniques such as UV-Visible, IR, 1H NMR, and MASS spectroscopy. For instance, Co(II) complexes with thiazole-based ligands have been characterized, revealing intricate details about their molecular framework and bonding through elemental analysis, FT-IR, and XRD spectra, highlighting the complex's potential in fluorescence properties and anticancer activity (Vellaiswamy, G., & Ramaswamy, S., 2017).
Chemical Reactions and Properties
Chemical reactions involving benzothiazole derivatives can lead to various bioactive molecules. For instance, the reaction of N-substituted imidazolylbenzamides or benzene-sulfonamides has shown the synthesis of compounds with significant cardiac electrophysiological activity, indicating the potential for the development of selective class III agents (Morgan, T. K., et al., 1990).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their biological activity and application. For instance, the crystal structure of related benzamide compounds reveals specific conformational details that are stabilized by intra- and intermolecular hydrogen bonds, providing insights into their physical properties and potential interactions (Pang, H.-L., et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of benzothiazole derivatives are influenced by their molecular structure. Studies on substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides have demonstrated anti-inflammatory and anti-cancer properties, showcasing the importance of specific substituents in enhancing biological activity (Gangapuram, M., & Redda, K., 2009).
Aplicaciones Científicas De Investigación
Pharmacological and Biological Screening
- The compound was included in the synthesis of bioactive molecules for screening their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These activities highlight its potential in therapeutic applications (Patel et al., 2009).
Antimicrobial Agents
- A related structure was synthesized to create new 1,2,4-triazole derivatives containing the morpholine moiety, tested as antimicrobial agents. This suggests the utility of similar compounds in developing new antimicrobial solutions (Sahin et al., 2012).
Anticancer Properties
- The compound was part of the synthesis of pro-apoptotic indapamide derivatives, demonstrating potential as anticancer agents. Specifically, one derivative showed significant growth inhibition in melanoma cell lines, indicating its potential in cancer treatment (Yılmaz et al., 2015).
Anti-Microbial Screening
- Research included synthesizing novel compounds with similar structures for anti-microbial activity testing. These compounds demonstrated potential as biodynamic agents, supporting their use in antimicrobial applications (Jagtap et al., 2010).
Enzyme Inhibition Studies
- The compound was part of studies synthesizing new derivatives for enzyme inhibition testing, including lipoxygenase, acetylcholinesterase, and α-glucosidase enzymes. These findings indicate its relevance in enzyme inhibition research, which is crucial for developing treatments for various diseases (Irshad et al., 2016).
Alkylation Reactions Study
- Research on alkylation reactions of similar compounds contributes to the understanding of chemical processes, useful for various scientific applications (Rayes et al., 2010).
Cardiac Electrophysiological Activity
- N-substituted imidazolylbenzamides, sharing structural similarities, were synthesized and tested for cardiac electrophysiological activity, indicating potential applications in cardiovascular medicine (Morgan et al., 1990).
Propiedades
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-5-26-20-11-6-15(2)12-21(20)31-23(26)24-22(27)18-7-9-19(10-8-18)32(28,29)25-13-16(3)30-17(4)14-25/h6-12,16-17H,5,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQKZMHOCHSXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide](/img/structure/B2495083.png)
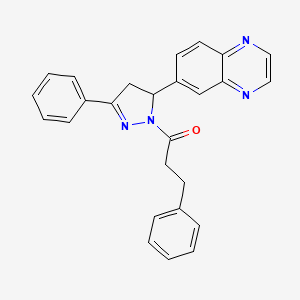
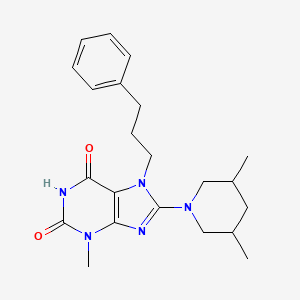
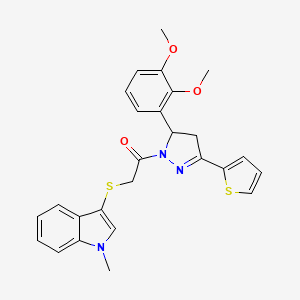
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2495090.png)
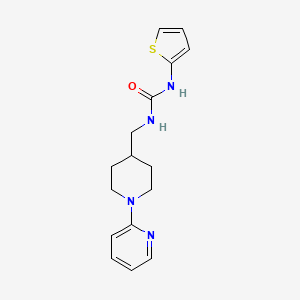

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2495094.png)
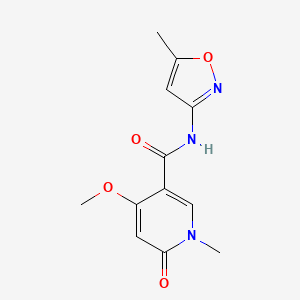
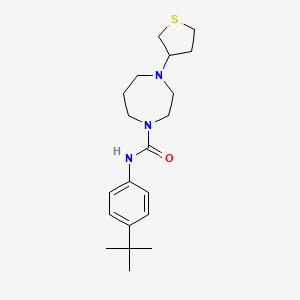
![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2495100.png)
![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2495102.png)

![3-(2,5-dimethylbenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2495105.png)